Cas no 850462-64-5 (5-Fluoro-2-methyl-3-nitrobenzoic acid)
5-Fluoro-2-methyl-3-nitrobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Fluoro-2-methyl-3-nitrobenzoic acid
- Benzoic acid, 5-fluoro-2-methyl-3-nitro-
- CMZCBPLTJBYJHZ-UHFFFAOYSA-N
- BCP16643
- CM12773
- 2-Methyl-5-fluoro-3-nitrobenzoic Acid
- AB0037782
- ST24024091
- Y5110
- 5-Fluoro-2-methyl-3-nitrobenzoic acid (ACI)
- DTXCID70542705
- 850462-64-5
- AKOS012348787
- DS-16774
- MFCD12913348
- SY022981
- SCHEMBL2041245
- AC-33557
- EN300-148213
- DA-17841
- CS-M2036
- DTXSID80591941
- 5-Fluoro-2-methyl-3-nitrobenzoicacid
-
- MDL: MFCD12913348
- Inchi: 1S/C8H6FNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)
- InChI Key: CMZCBPLTJBYJHZ-UHFFFAOYSA-N
- SMILES: O=C(C1C(C)=C([N+](=O)[O-])C=C(F)C=1)O
Computed Properties
- Exact Mass: 199.02808583g/mol
- Monoisotopic Mass: 199.02808583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.1
- XLogP3: 1.7
5-Fluoro-2-methyl-3-nitrobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F195301-100g |
5-Fluoro-2-methyl-3-nitrobenzoic acid |
850462-64-5 | 97% | 100g |
¥4889.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F195301-1g |
5-Fluoro-2-methyl-3-nitrobenzoic acid |
850462-64-5 | 97% | 1g |
¥89.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F195301-250mg |
5-Fluoro-2-methyl-3-nitrobenzoic acid |
850462-64-5 | 97% | 250mg |
¥39.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F195301-25g |
5-Fluoro-2-methyl-3-nitrobenzoic acid |
850462-64-5 | 97% | 25g |
¥1528.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F195301-5g |
5-Fluoro-2-methyl-3-nitrobenzoic acid |
850462-64-5 | 97% | 5g |
¥356.90 | 2023-09-02 | |
| ChemScence | CS-M2036-5g |
Benzoic acid, 5-fluoro-2-methyl-3-nitro- |
850462-64-5 | 99.68% | 5g |
$73.0 | 2022-04-26 | |
| ChemScence | CS-M2036-10g |
Benzoic acid, 5-fluoro-2-methyl-3-nitro- |
850462-64-5 | 99.68% | 10g |
$107.0 | 2022-04-26 | |
| ChemScence | CS-M2036-25g |
Benzoic acid, 5-fluoro-2-methyl-3-nitro- |
850462-64-5 | 99.68% | 25g |
$199.0 | 2022-04-26 | |
| ChemScence | CS-M2036-100g |
Benzoic acid, 5-fluoro-2-methyl-3-nitro- |
850462-64-5 | 99.68% | 100g |
$554.0 | 2022-04-26 | |
| TRC | B441518-10mg |
5-fluoro-2-methyl-3-nitrobenzoic Acid |
850462-64-5 | 10mg |
$ 50.00 | 2022-06-07 |
5-Fluoro-2-methyl-3-nitrobenzoic acid Production Method
Production Method 1
1.2 Reagents: Water ; cooled
5-Fluoro-2-methyl-3-nitrobenzoic acid Raw materials
5-Fluoro-2-methyl-3-nitrobenzoic acid Preparation Products
5-Fluoro-2-methyl-3-nitrobenzoic acid Suppliers
5-Fluoro-2-methyl-3-nitrobenzoic acid Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 5-Fluoro-2-methyl-3-nitrobenzoic acid
Professional Introduction to 5-Fluoro-2-methyl-3-nitrobenzoic Acid (CAS No. 850462-64-5)
5-Fluoro-2-methyl-3-nitrobenzoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 850462-64-5, belongs to the class of nitrobenzoic acids, which are widely studied for their diverse biological activities and synthetic utility.
The molecular structure of 5-fluoro-2-methyl-3-nitrobenzoic acid consists of a benzoic acid core substituted with a fluoro group at the 5-position, a methyl group at the 2-position, and a nitro group at the 3-position. This specific arrangement of functional groups imparts unique electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of various pharmacologically active compounds.
In recent years, there has been a growing interest in exploring the pharmacological potential of nitroaromatic compounds, particularly those containing fluoro and methyl substituents. The presence of these groups enhances the metabolic stability and bioavailability of the compounds, making them more suitable for therapeutic applications. 5-fluoro-2-methyl-3-nitrobenzoic acid has been investigated for its role in developing novel drugs targeting various diseases, including inflammation, cancer, and infectious disorders.
One of the most compelling aspects of 5-fluoro-2-methyl-3-nitrobenzoic acid is its utility as a building block in medicinal chemistry. Researchers have leveraged its structural features to design and synthesize new molecules with enhanced binding affinity and selectivity. For instance, studies have demonstrated its use in generating inhibitors of enzymes involved in inflammatory pathways. The fluoro group, in particular, has been shown to improve binding interactions with biological targets, thereby increasing the efficacy of drug candidates.
The synthesis of 5-fluoro-2-methyl-3-nitrobenzoic acid involves multi-step organic transformations that highlight the compound's synthetic versatility. The process typically begins with the nitration of a fluorinated aromatic precursor followed by methylation at the desired position. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These methods not only underscore the compound's synthetic value but also contribute to the development of more efficient synthetic routes in industrial settings.
Recent advancements in computational chemistry have further enhanced our understanding of 5-fluoro-2-methyl-3-nitrobenzoic acid's properties. Molecular modeling studies have provided insights into its interaction with biological targets, helping researchers design more effective drug molecules. These computational approaches complement experimental investigations by predicting binding affinities and identifying potential lead compounds for further optimization.
The pharmaceutical industry has shown particular interest in exploring derivatives of 5-fluoro-2-methyl-3-nitrobenzoic acid for their therapeutic potential. Preclinical studies have indicated that certain analogs exhibit promising anti-inflammatory and anticancer effects. For example, modifications at the nitro group or introduction of additional functional groups have led to compounds with improved pharmacokinetic profiles. These findings highlight the compound's significance as a scaffold for drug discovery efforts aimed at addressing unmet medical needs.
The environmental impact of synthesizing and utilizing 5-fluoro-2-methyl-3-nitrobenzoic acid is another area of growing concern. Efforts are being made to develop greener synthetic methodologies that minimize waste generation and reduce energy consumption. Sustainable practices, such as solvent recovery systems and catalytic processes, are being integrated into industrial production to align with global environmental goals.
In conclusion, 5-fluoro-2-methyl-3-nitrobenzoic acid (CAS No. 850462-64-5) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing novel therapeutic agents targeting various diseases. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in advancing drug discovery efforts worldwide.
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